Demethyl calyciphylline A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

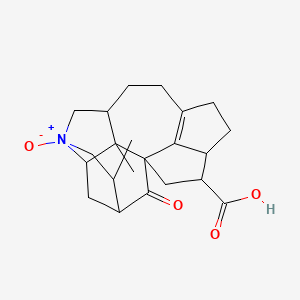

Demethyl calyciphylline A is a naturally occurring alkaloid isolated from the fruit of Daphniphyllum longacemosum K. Rosenthal . This compound belongs to the calyciphylline A-type alkaloids, which are known for their complex polycyclic structures and diverse biological activities . The molecular formula of this compound is C22H29NO4, and it has a molecular weight of 371.47 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of demethyl calyciphylline A involves several key steps, including radical cyclization, piperidine ring closure, and stereocontrolled aldol cyclization . The radical cyclization forms the hydroindole system, while the piperidine ring closure is achieved through a stereocontrolled aldol cyclization. The resulting alcohol allows the methyl group to be installed in the bowl-shaped azatricyclic structure with configuration retention .

Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the synthetic routes and improving yields .

Analyse Chemischer Reaktionen

Types of Reactions: Demethyl calyciphylline A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Demethyl calyciphylline A has garnered significant interest in scientific research due to its unique structure and biological activities .

Chemistry: In chemistry, it serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms .

Biology and Medicine: In biology and medicine, this compound has shown potential in various therapeutic applications, including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic activities .

Industry: In the industry, its unique structure makes it a valuable compound for developing new synthetic methodologies and exploring novel chemical reactions .

Wirkmechanismus

The mechanism of action of demethyl calyciphylline A involves its interaction with specific molecular targets and pathways . It is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits neurotrophic activities by modulating neurotrophic signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Demethyl calyciphylline A is unique among calyciphylline A-type alkaloids due to its specific structural features and biological activities . Similar compounds include:

Calyciphylline A: Another member of the calyciphylline A-type alkaloids with a similar polycyclic structure.

Daphniyunnine A: Shares structural similarities but differs in specific functional groups and biological activities.

Longistylumphylline A: Another related alkaloid with a similar backbone but distinct biological properties.

These compounds share a common structural framework but exhibit different biological activities and chemical reactivities, highlighting the uniqueness of this compound .

Biologische Aktivität

Demethyl calyciphylline A (DMCA) is a member of the Daphniphyllum alkaloids, a diverse group of compounds known for their complex structures and significant biological activities. This article reviews the biological activity of DMCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMCA is characterized by its molecular formula C22H29NO4 and features a unique tetracyclic structure typical of calyciphylline-type alkaloids. Its structural complexity contributes to its varied biological activities, including cytotoxicity and potential therapeutic effects.

1. Cytotoxicity

Several studies have evaluated the cytotoxic effects of DMCA against various cancer cell lines. Notably, DMCA has demonstrated:

- HeLa Cells : Exhibited moderate cytotoxicity with an IC50 value around 3.89 μM .

- A549 Cells : Similar moderate toxicity has been observed in adenocarcinomic human alveolar cells, indicating its potential as an anticancer agent .

2. Antimicrobial Activity

DMCA has shown promising results against certain bacterial strains:

- Antibacterial Effects : Research indicates that DMCA may inhibit the growth of specific pathogens, although detailed quantitative data on minimum inhibitory concentrations (MIC) are still emerging .

3. Anti-inflammatory Properties

Recent investigations have suggested that DMCA possesses anti-inflammatory effects, particularly in macrophage models:

- Macrophage Activation : DMCA demonstrated the ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages, although specific concentrations and mechanisms remain to be fully elucidated .

The mechanisms underlying the biological activities of DMCA are multifaceted:

- Cell Cycle Arrest : DMCA may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that DMCA can promote apoptosis in malignant cells through intrinsic pathways, contributing to its cytotoxic effects .

- Enzyme Inhibition : DMCA may inhibit specific kinase enzymes involved in cancer progression, although further studies are required to clarify these interactions.

Case Studies and Research Findings

A comprehensive review of recent literature highlights significant findings related to DMCA:

Eigenschaften

IUPAC Name |

2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGXCFPXHFNSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of discovering Demethyl calyciphylline A alongside Longeracemine?

A1: The discovery of this compound (2), described as a new compound, alongside Longeracemine (1) suggests that Daphniphyllum longeracemosum K. Rosenthal likely produces a variety of structurally related alkaloids []. This finding opens avenues for further research into the chemical diversity and potential bioactivities of compounds within this plant species.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.